3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, an amino group, and a methylsulfanyl group
Preparation Methods
The synthesis of 3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one typically involves the condensation reaction of benzoylacetone with an appropriate amine. The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenylbutenones and amino derivatives.
Scientific Research Applications
3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
- 1-{Methyl[2-(methylsulfanyl)benzyl]amino}-3-phenyl-3-[2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-indol-2-one : A structurally related compound with different biological activities.
- Ethyl 2-{[3-(methylsulfanyl)phenyl]amino}acetate : Another related compound with distinct chemical properties.
3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one: Differing in the position or nature of substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
CAS No. |
919083-46-8 |
---|---|
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
3-(2-methylsulfanylethylamino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C13H17NOS/c1-11(14-8-9-16-2)10-13(15)12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |
InChI Key |
RBYNVRINIOEAQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.